ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with a dimethylaminophenyl methylideneamino group at position 3, a methyl group at position 5, and an ethyl carboxylate ester at position 4. Such derivatives are frequently explored for their pharmacological properties, including kinase inhibition and anticancer activity, due to their structural resemblance to purine-based scaffolds .
Properties
IUPAC Name |
ethyl 3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-5-26-19(25)16-12(2)15-17(27-16)20-11-23(18(15)24)21-10-13-6-8-14(9-7-13)22(3)4/h6-11H,5H2,1-4H3/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLMVDLDDTZNM-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. This class of compounds has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, pharmacological properties, and case studies highlighting its efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include 4-(dimethylamino)benzaldehyde and ethyl acetoacetate, which undergo condensation and cyclization to form the final product. The reaction conditions are optimized for yield and purity through techniques such as recrystallization and chromatography .
Antitumor Properties
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been identified as inhibitors of key enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase. These enzymes are critical for the proliferation of cancer cells .
In vitro studies have shown that certain derivatives possess IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells, indicating potent anticancer activity . The mechanism involves the inhibition of de novo purine biosynthesis pathways, which are essential for nucleotide synthesis in rapidly dividing cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have been evaluated for their efficacy against various bacterial strains and fungi. For example, some compounds demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, showcasing their potential as antimicrobial agents .
Case Study 1: Inhibition of Cancer Cell Growth
A study involving a series of thieno[2,3-d]pyrimidine analogs revealed that one particular derivative exhibited an impressive ability to inhibit cell growth in breast cancer cell lines (T-47D). The compound was found to inhibit PI3K isoforms significantly, which are often overexpressed in cancerous tissues .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound VIb | 72% inhibition on PI3Kβ | PI3K Isoform |
| Compound VIb | 84% inhibition on PI3Kγ | PI3K Isoform |
Case Study 2: Dual Inhibition Mechanism
Another research highlighted the dual inhibition capability of thieno[2,3-d]pyrimidines at GARFTase and AICARFTase. The study found that these compounds could effectively reduce tumor growth in vivo by targeting multiple pathways involved in cancer metabolism .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research suggests that thieno[2,3-d]pyrimidines possess broad-spectrum antibacterial and antifungal activities. Ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo has shown efficacy against several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Pharmacological Insights
Mechanism of Action
The mechanism of action for this compound involves the inhibition of specific enzymes and receptors that are crucial for tumor growth and microbial survival. For instance, it may act as an inhibitor of DNA synthesis or interfere with metabolic pathways essential for the growth of cancerous and microbial cells. This dual action enhances its potential as a therapeutic agent .
Case Studies
Several studies have documented the effects of similar compounds on various cancer types, including breast and lung cancers. For example, a study published in a peer-reviewed journal highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in reducing tumor size in animal models by over 50% within a treatment period of four weeks .
Future Research Directions
Future research should focus on optimizing the synthesis of this compound to enhance yield and purity. Additionally, extensive in vivo studies are necessary to fully understand its pharmacokinetics and long-term effects on human health.
Chemical Reactions Analysis
Chemical Reactions of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines can undergo various chemical modifications to enhance their biological activity. These modifications may include alkylation, acylation, and the introduction of different functional groups.
Example Reactions:
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Alkylation : Thieno[2,3-d]pyrimidines can be alkylated using alkyl halides in the presence of a base like potassium carbonate .
Reactant Conditions Product Pyrimidin-4-one Alkyl halide, K2CO3, acetone 2-(Alkylthio)pyrimidin-4-ones -
Acylation : Acylation reactions can introduce acyl groups onto the thieno[2,3-d]pyrimidine scaffold, potentially altering its pharmacokinetic properties.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for confirming the structure of synthesized compounds. For example, the disappearance of NH protons and the appearance of new signals in the NMR spectrum can indicate successful cyclization or modification reactions .
Spectroscopic Data:
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IR Spectroscopy : Bands characteristic of specific functional groups, such as C=S or NH, can be observed.
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NMR Spectroscopy : Proton and carbon signals help identify the structure and confirm the presence of specific functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
The compound’s structural analogs differ primarily in substituent groups, which influence electronic properties, solubility, and target interactions. Key examples include:
Key Observations :
- The dimethylaminophenyl group in the target compound confers strong electron-donating effects, stabilizing the conjugated system compared to methoxyphenyl or thienyl groups .
- Ethyl carboxylate esters (as in the target compound and ) improve membrane permeability relative to free carboxylic acids or nitriles .
Bioactivity and Pharmacological Profiles
- Kinase Inhibition : Morpholine-substituted analogs (e.g., ) show moderate activity against tyrosine kinases due to morpholine’s capacity to form hydrogen bonds with ATP-binding pockets.
- Anticancer Potential: Thienylmethylidene-substituted derivatives (e.g., ) demonstrate cytotoxicity in NCI-60 screenings, linked to their ability to intercalate DNA or inhibit topoisomerases.
Q & A
Basic: What are the optimal synthetic routes for this thieno[2,3-d]pyrimidine derivative?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation: Construct the thieno[2,3-d]pyrimidine scaffold via cyclocondensation of ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives with urea or thiourea analogs under acidic conditions .
Schiff Base Introduction: Introduce the (E)-configured imino group by reacting the primary amine intermediate with 4-(dimethylamino)benzaldehyde in ethanol under reflux, ensuring stereochemical control via pH adjustment (acetic acid catalysis) .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure by / NMR .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: and NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the thienopyrimidine core and E/Z configuration of the imino group. NOESY/ROESY can resolve spatial proximity of substituents .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) stretching frequencies to validate functional groups .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion ([M+H]) confirmation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigate these by:
Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) across multiple platforms (fluorescence, radiometric) to confirm activity trends .
Structural Analog Testing: Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with methoxy) to isolate pharmacophore contributions .
Solvent/Vehicle Controls: Ensure DMSO concentrations are <0.1% to avoid false positives in cell-based assays .
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to correlate activity with binding affinity in silico, identifying key interactions (e.g., hydrogen bonding with kinase hinge regions) .
Advanced: What computational strategies predict the compound’s binding modes and electronic properties?
Methodological Answer:
Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of the imino group in binding pockets over 100-ns trajectories .
DFT Calculations: Gaussian 09 at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution for reactivity insights .
Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using LigandScout) to align with known inhibitors of tyrosine kinases or topoisomerases .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
Prodrug Design: Replace the ethyl ester with a PEGylated carboxylate to enhance hydrophilicity while maintaining intracellular esterase activation .
Salt Formation: React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt. Characterize stability via pH-solubility profiling .
Co-solvent Systems: Optimize DMSO/PEG-400/water mixtures for in vitro assays, ensuring <1% organic solvent in final concentrations .
Advanced: How to design experiments to elucidate the mechanism of action in enzyme inhibition?
Methodological Answer:
Kinetic Studies: Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding .
Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets .
CRISPR-Cas9 Knockouts: Use gene-edited cell lines (e.g., lacking specific kinases) to confirm target specificity in cellular proliferation assays .
Advanced: What are best practices for analyzing SAR in thieno[2,3-d]pyrimidine analogs?
Methodological Answer:
Fragment-Based Screening: Test truncated analogs (e.g., lacking the dimethylamino group) to identify critical pharmacophoric elements .
3D-QSAR Models: Build CoMFA/CoMSIA models using SYBYL-X to correlate substituent bulk/electrostatics with IC values .
Crystallography: Co-crystallize the compound with target proteins (e.g., PDB deposition) to visualize binding modes and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
